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molecular formula C11H12BrNO2 B8273766 5-Bromo-2-(2-hydroxy-1-methylethyl)isoindolin-1-one

5-Bromo-2-(2-hydroxy-1-methylethyl)isoindolin-1-one

Cat. No. B8273766
M. Wt: 270.12 g/mol
InChI Key: QOQJNCVBKIEQEQ-UHFFFAOYSA-N
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Patent
US09266892B2

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 52, Step 6 starting from 4-bromo-2-(bromomethyl)benzoate and 2-aminopropanol (Aldrich Cat No. 192171). LCMS (M+H)+=270.1.
Name
4-bromo-2-(bromomethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=O)=[C:4]([CH2:11]Br)[CH:3]=1.[NH2:13][CH:14]([CH3:17])[CH2:15][OH:16]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:8])[N:13]([CH:14]([CH3:17])[CH2:15][OH:16])[CH2:11]2

Inputs

Step One
Name
4-bromo-2-(bromomethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)[O-])C=C1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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